molecular formula C10H13N5O4 B7795928 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B7795928
M. Wt: 267.24 g/mol
InChI Key: JVOJULURLCZUDE-UHFFFAOYSA-N
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Description

2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog that plays a significant role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to interact with biological systems in specific ways, making it valuable in scientific research and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and sugar moieties.

    Glycosylation Reaction: The key step involves the glycosylation of the purine base with a protected sugar derivative. This reaction is often catalyzed by Lewis acids or other catalysts under controlled conditions.

    Deprotection: After the glycosylation step, the protecting groups on the sugar moiety are removed to yield the desired nucleoside analog.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as chromatography and crystallization to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the purine ring or sugar moiety.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or sugar moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can yield 2-(2-Aminopurin-9-yl)-5-(formyl)oxolane-3,4-diol.

    Reduction: Can produce this compound derivatives with modified purine rings.

    Substitution: Can result in various substituted nucleoside analogs.

Scientific Research Applications

2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and interactions with enzymes.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound can:

    Inhibit Enzymes: Such as DNA polymerases or reverse transcriptases, preventing the replication of viral or cancerous cells.

    Induce Mutations: By being incorporated into DNA or RNA, leading to errors in genetic information.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Unique due to its specific structure and interactions.

    Adenosine: A naturally occurring nucleoside with similar purine base but different sugar moiety.

    2-(2-Aminopurin-9-yl)-5-(methyl)oxolane-3,4-diol: A related compound with a methyl group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to its specific hydroxymethyl group, which allows for distinct interactions with biological systems and potential therapeutic applications.

Properties

IUPAC Name

2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOJULURLCZUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284359, DTXSID10903659
Record name 2-Aminopurine riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_4366
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4546-54-7
Record name 2-Aminopurine riboside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminopurine riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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